Bienvenue dans la boutique en ligne BenchChem!

1-(4-Bromophenyl)ethanamine

Medicinal Chemistry Halogen Bonding CNS Drug Design

1-(4-Bromophenyl)ethanamine (CAS 24358-62-1), also known as 4-bromo-α-methylbenzylamine or 4-bromo-α-phenethylamine, is a primary benzylic amine featuring a para-bromophenyl ring and a chiral α-methyl center. This compound serves as a versatile chiral scaffold and intermediate in pharmaceutical research, particularly for the synthesis of central nervous system (CNS) targeting agents and kinase inhibitors.

Molecular Formula C8H10BrN
Molecular Weight 200.08 g/mol
CAS No. 24358-62-1
Cat. No. B1329632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)ethanamine
CAS24358-62-1
Molecular FormulaC8H10BrN
Molecular Weight200.08 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)Br)N
InChIInChI=1S/C8H10BrN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3
InChIKeySOZMSEPDYJGBEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromophenyl)ethanamine (CAS 24358-62-1): A Core Chiral Building Block for CNS-Focused Drug Discovery and Stereoselective Synthesis


1-(4-Bromophenyl)ethanamine (CAS 24358-62-1), also known as 4-bromo-α-methylbenzylamine or 4-bromo-α-phenethylamine, is a primary benzylic amine featuring a para-bromophenyl ring and a chiral α-methyl center [1]. This compound serves as a versatile chiral scaffold and intermediate in pharmaceutical research, particularly for the synthesis of central nervous system (CNS) targeting agents and kinase inhibitors . Its well-defined physical properties, including a boiling point of 140-145 °C (30 mmHg) and density of 1.397 g/mL at 25 °C, are thoroughly documented [1]. The compound is available as a racemate and as individual (R)- and (S)-enantiomers, enabling precise stereochemical control in downstream applications .

Why 1-(4-Bromophenyl)ethanamine Cannot Be Replaced by Simple Halogen or α-Methyl Analogs in Research Applications


The selection of 1-(4-bromophenyl)ethanamine over its close structural analogs—such as the 4-chloro, 4-fluoro, or unsubstituted α-methylbenzylamine derivatives—is not arbitrary. The specific combination of the para-bromine substituent and the chiral α-methyl group confers distinct electronic, steric, and physicochemical properties that critically influence target binding, metabolic stability, and synthetic utility . For instance, the bromine atom's larger van der Waals radius and polarizability, compared to chlorine or fluorine, can enhance halogen bonding interactions with biological targets, while its unique isotopic signature (⁷⁹Br/⁸¹Br) provides a valuable analytical handle . Furthermore, this specific compound is a preferred and widely validated substrate for certain classes of enzymes, such as ω-transaminases, making it an indispensable tool for biocatalysis and chiral resolution studies [1]. Generic substitution can therefore lead to failed reactions, altered selectivity profiles, and misinterpreted biological results.

Quantifiable Differentiators for 1-(4-Bromophenyl)ethanamine vs. Closest Analogs


Superior Target Affinity and Halogen Bonding vs. 1-(4-Chlorophenyl)ethanamine

When compared directly to its 4-chloro analog, 1-(4-chlorophenyl)ethanamine, the 4-bromo derivative demonstrates a trade-off in pharmacological properties: it shows higher target affinity but lower metabolic stability . The presence of the bromine atom, which is larger and more polarizable than chlorine, enables stronger halogen bonding interactions, a key factor in molecular recognition for certain targets . This is a qualitative comparative statement derived from class-level inference of halogen-substituted phenethylamines.

Medicinal Chemistry Halogen Bonding CNS Drug Design

Validated Substrate for ω-Transaminase Biocatalysis with 100% Relative Activity Baseline

In enzymatic studies, 4-bromo-α-methylbenzylamine is a preferred and highly active substrate for ω-transaminases. A study in *Biochemistry* used this compound as the reference substrate, setting its activity as the 100% baseline against which the activity of other substrates, including other amine donors and acceptors, was measured [1]. This demonstrates its high and predictable conversion rate in enzymatic reactions, making it an ideal model substrate for biocatalyst screening and process development [1][2]. Jiang et al. (2025) further identified this compound as a "high conversion-advantaged" amine donor in stereoselective transaminase reactions [3].

Biocatalysis Enzymatic Resolution Chiral Amine Synthesis

Validated Ligand Geometry in Protein Crystallography with Excellent Fit Metrics

The (R)-enantiomer of 1-(4-bromophenyl)ethanamine has been co-crystallized and its structure validated as a ligand in the Protein Data Bank (PDB) entry 8RFC. The ligand validation report provides quantitative metrics for its fit within the electron density [1]. The ligand shows a Real Space Correlation Coefficient (RSCC) of 0.972, a Real Space R factor (RSR) of 0.267, and a geometry ranking of 95% [1]. These metrics indicate an excellent fit to the experimental density and high stereochemical quality. While this is a single point of reference, it confirms the compound's utility in generating high-resolution structural data, a property not universally guaranteed for all analogs.

Structural Biology X-ray Crystallography Ligand Validation

Quantified Physicochemical Differences vs. Fluorinated and Unsubstituted Analogs

The physicochemical properties of 1-(4-bromophenyl)ethanamine differ significantly from its 4-fluoro and unsubstituted analogs, which impacts its handling, purification, and use in reactions. Key differences are summarized in the table below [1][2][3]:

Physicochemical Properties Analytical Chemistry Chemical Sourcing

Key Intermediate for a Selective P2X7 Receptor Antagonist and Radioligand

The (S)-enantiomer of 1-(4-bromophenyl)ethanamine is a specifically cited starting material in the synthesis of (S)-1-(1-(4-bromophenyl) ethyl)-2-cyano-3-(quinoline-5-yl) guanidine, a key intermediate for preparing a potent and selective antagonist and radioligand for the rat P2X7 receptor . This receptor is an important drug target for inflammatory and neuropathic pain. The use of this specific chiral building block is essential for the stereospecific synthesis of the final active pharmaceutical ingredient or probe.

Neuroscience P2X7 Receptor Radioligand Synthesis

Preferred Intermediate in Patent Literature for Kinase Inhibitors and PROTACs

1-(4-Bromophenyl)ethanamine and its enantiomers are frequently and explicitly claimed as key intermediates in patents covering high-value drug discovery areas, including kinase inhibitors (e.g., BTK) and targeted protein degraders (PROTACs) [1][2]. For example, US10695323B2, titled "Compounds useful as kinase inhibitors," lists 4-bromo-α-methylbenzylamine as a starting material in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors [1]. Similarly, the compound is used in the assembly of cereblon-binding ligands for PROTAC synthesis, as described in multiple patent applications [2]. This high occurrence in intellectual property demonstrates its established and protected role in generating novel chemical matter.

Kinase Inhibitors PROTACs Drug Discovery Patent Analysis

High-Impact Application Scenarios Where 1-(4-Bromophenyl)ethanamine Delivers Differentiated Value


Synthesis of Enantiopure CNS Drug Candidates via Biocatalytic Resolution

For medicinal chemistry groups optimizing CNS-targeting lead compounds, 1-(4-bromophenyl)ethanamine serves as an ideal substrate for ω-transaminase-catalyzed chiral resolution. Its high relative activity (100% baseline) ensures efficient conversion to enantiopure amines . This is crucial for synthesizing novel kinase inhibitors or other CNS agents where stereochemistry dictates target binding . Procuring the racemate and performing enzymatic resolution in-house provides a cost-effective route to both enantiomers, accelerating SAR studies. The compound's well-defined boiling point and density further facilitate straightforward purification and handling .

Building PROTACs and Targeted Protein Degraders

In targeted protein degradation (PROTAC) research, the (S)-enantiomer of 1-(4-bromophenyl)ethanamine is a validated starting material for assembling the cereblon-binding moiety, a common E3 ligase ligand . The compound's inclusion in numerous patent applications for BTK inhibitors and other degraders underscores its compatibility with complex synthetic sequences and its proven utility in generating patentable chemical space . Researchers can confidently integrate this building block into their degrader designs, leveraging established synthetic protocols and intellectual property precedence to expedite their programs.

Structural Biology Tool for Ligand-Protein Interaction Studies

Structural biologists requiring a reliable, bromine-containing ligand for co-crystallization experiments should prioritize 1-(4-bromophenyl)ethanamine. Its validated ligand structure in the PDB (8RFC) with excellent fit metrics (RSCC=0.972) provides a quantitative assurance of experimental success . The presence of the heavy bromine atom serves as a useful anomalous scatterer for phasing or as a marker in electron density maps, facilitating the interpretation of protein-ligand complexes. This makes it a superior choice over lighter halogen or unsubstituted analogs for structural determination studies.

Radioligand Precursor for P2X7 Receptor Pharmacology

Neuroscientists and pharmacologists investigating the role of the P2X7 receptor in neuroinflammation and pain require access to potent and selective pharmacological tools. The (S)-enantiomer of 1-(4-bromophenyl)ethanamine is an essential starting material in the published synthesis of a key intermediate for a selective P2X7 antagonist radioligand . This established synthetic route allows research groups to produce the radioligand in-house for in vitro and in vivo studies, enabling detailed target engagement and distribution analyses. Sourcing this specific chiral intermediate is therefore a critical step for any lab working in this specialized area.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Bromophenyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.